[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
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Overview
Description
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate: is a cholesteryl ester formed by the esterification of cholesterol with gamma-linolenic acid. This compound is a type of unsaturated fatty acid ester and is known for its role in various biological processes. It is often studied for its potential benefits in health and disease management.
Preparation Methods
Synthetic Routes and Reaction Conditions: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate can be synthesized through the ester interchange method. This involves starting with cholesteryl acetate and the methyl esters of gamma-linolenic acid, using sodium ethylate as a catalyst . The reaction typically requires refluxing the mixture in benzene solution at temperatures between 130°C to 140°C for about 3 hours in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of cholesteryl gamma-linolenate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as thin-layer chromatography is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol and acid.
Substitution: This involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidative derivatives.
Reduction: Cholesterol and gamma-linolenic acid.
Substitution: Various substituted cholesteryl esters depending on the reagents used.
Scientific Research Applications
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Researchers study its role in cell membrane structure and function.
Mechanism of Action
The mechanism by which cholesteryl gamma-linolenate exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including enzymes and receptors involved in lipid metabolism and inflammatory pathways . This interaction can modulate cellular processes and contribute to its observed biological effects.
Comparison with Similar Compounds
- Cholesteryl linoleate
- Cholesteryl oleate
- Cholesteryl arachidonate
Comparison: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate is unique due to its specific fatty acid component, gamma-linolenic acid, which has distinct biological activities compared to other cholesteryl esters. For example, cholesteryl linoleate and cholesteryl oleate are also cholesteryl esters but differ in their fatty acid components, leading to variations in their biological effects and applications .
Properties
Molecular Formula |
C45H74O2 |
---|---|
Molecular Weight |
647.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,17-18,26,35-36,38-42H,7-10,13,16,19-25,27-34H2,1-6H3/b12-11-,15-14-,18-17-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
InChI Key |
GOHHVMNZYOLIPQ-AEYUOTALSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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